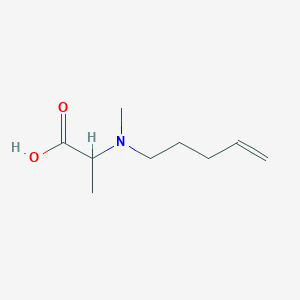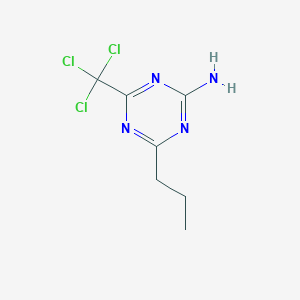![molecular formula C10H11ClN2O2S B13634813 6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 6-position and a thiolan-3-ylmethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination at the 6-position of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.
Attachment of the Thiolan-3-ylmethyl Group: The thiolan-3-ylmethyl group can be introduced via a nucleophilic substitution reaction using a thiolan-3-ylmethyl halide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6-position can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiolan-3-ylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced pyrimidine derivatives.
科学研究应用
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme mechanisms and interactions due to its unique structural features.
作用机制
The mechanism of action of 6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.
Interacting with DNA/RNA: It can intercalate into DNA or RNA, disrupting their function and replication.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
6-Chloropyrimidine-4-carboxylic acid: Lacks the thiolan-3-ylmethyl group, making it less versatile in chemical modifications.
2-[(Thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid: Lacks the chloro group, which may reduce its reactivity in certain nucleophilic substitution reactions.
Uniqueness
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid is unique due to the presence of both the chloro and thiolan-3-ylmethyl groups, which provide a combination of reactivity and structural diversity. This makes it a valuable compound for the synthesis of complex molecules and the study of various chemical and biological processes.
属性
分子式 |
C10H11ClN2O2S |
|---|---|
分子量 |
258.73 g/mol |
IUPAC 名称 |
6-chloro-2-(thiolan-3-ylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O2S/c11-8-4-7(10(14)15)12-9(13-8)3-6-1-2-16-5-6/h4,6H,1-3,5H2,(H,14,15) |
InChI 键 |
QSMQUJJISVXMKL-UHFFFAOYSA-N |
规范 SMILES |
C1CSCC1CC2=NC(=CC(=N2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
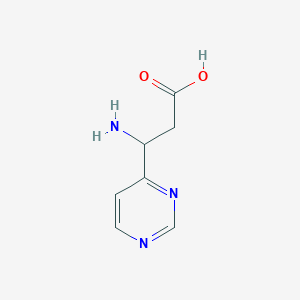

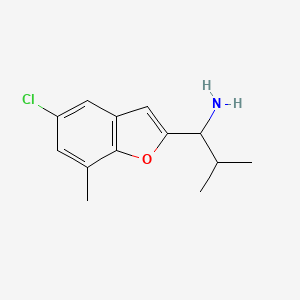
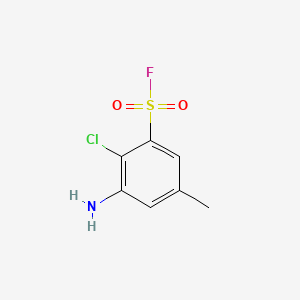

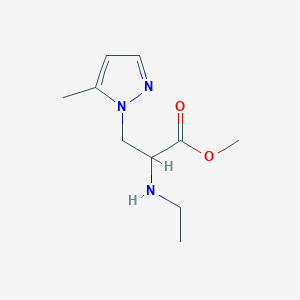
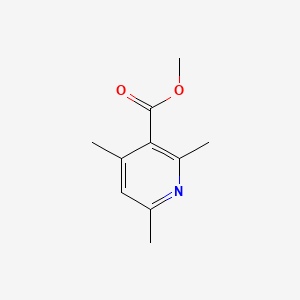
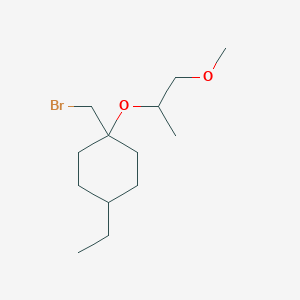
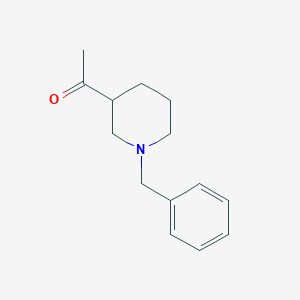
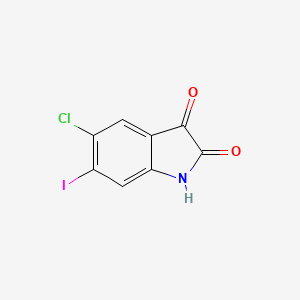
![1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride](/img/structure/B13634801.png)
